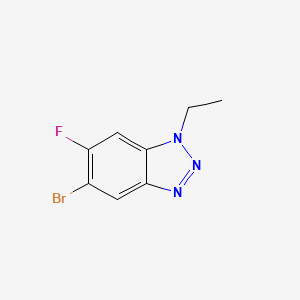

5-Bromo-1-ethyl-6-fluoro-1,2,3-benzotriazole

Description

Properties

IUPAC Name |

5-bromo-1-ethyl-6-fluorobenzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrFN3/c1-2-13-8-4-6(10)5(9)3-7(8)11-12-13/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUHUOBOWMKHRIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC(=C(C=C2N=N1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70742849 | |

| Record name | 5-Bromo-1-ethyl-6-fluoro-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70742849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365271-72-2 | |

| Record name | 1H-Benzotriazole, 5-bromo-1-ethyl-6-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1365271-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-1-ethyl-6-fluoro-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70742849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-ethyl-6-fluoro-1,2,3-benzotriazole typically involves the following steps:

Nitration: The starting material, benzotriazole, undergoes nitration to introduce a nitro group.

Reduction: The nitro group is then reduced to an amino group.

Bromination: The amino group is substituted with a bromine atom using brominating agents such as bromine or N-bromosuccinimide (NBS).

Ethylation: Finally, the ethyl group is introduced through an alkylation reaction using ethyl halides.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-ethyl-6-fluoro-1,2,3-benzotriazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

Fluorination: Selectfluor or other fluorinating agents.

Ethylation: Ethyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions include various substituted benzotriazoles, which can be further functionalized for specific applications .

Scientific Research Applications

5-Bromo-1-ethyl-6-fluoro-1,2,3-benzotriazole has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of corrosion inhibitors, dyes, and photographic chemicals

Mechanism of Action

The mechanism of action of 5-Bromo-1-ethyl-6-fluoro-1,2,3-benzotriazole involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, potentially disrupting biological pathways. The presence of bromine and fluorine atoms enhances its binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations :

Bromine at position 5 facilitates nucleophilic substitution reactions (e.g., with amines or thiols), as seen in related brominated heterocycles . In contrast, fluorine at position 6 increases metabolic stability due to its strong electron-withdrawing nature .

Core Heterocycle Differences :

- Benzotriazoles (e.g., 5-bromo-6-fluoro derivatives) exhibit superior thermal stability compared to benzoxazoles (e.g., 5-bromo-6-fluoro-1,3-benzoxazole), making them preferred in high-temperature industrial applications .

- Benzimidazoles (e.g., 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole) are more commonly used in medicinal chemistry due to their ability to mimic purine structures, targeting enzyme active sites .

Safety and Handling :

- Brominated benzotriazoles generally require precautions against inhalation and skin contact, as seen in safety data for structurally similar indazoles (e.g., 5-bromo-6-fluoro-3-methyl-2H-indazole) .

Biological Activity

5-Bromo-1-ethyl-6-fluoro-1,2,3-benzotriazole is a synthetic compound that belongs to the benzotriazole family, which is known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Overview of Benzotriazoles

Benzotriazoles are a class of compounds characterized by a triazole ring fused to a benzene ring. They have been extensively studied for their potential applications in medicinal chemistry, agriculture, and materials science. The specific compound this compound is particularly noteworthy due to its unique substituents that may influence its biological properties.

Target of Action

The precise biological targets of this compound remain largely unidentified. However, benzotriazole derivatives are known to interact with various enzymes and receptors. The interactions can affect multiple biochemical pathways involved in cell signaling and metabolism .

Mode of Action

Benzotriazoles can modulate enzyme activity and inhibit specific biological pathways. For instance, some studies suggest that these compounds may act as enzyme inhibitors or interfere with cell signaling pathways . The specific mode of action for this compound has yet to be fully elucidated.

Antimicrobial Properties

Research indicates that benzotriazole derivatives exhibit significant antimicrobial activity. For instance, compounds structurally related to this compound have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Benzotriazole Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus (MRSA) | TBD |

| 4'-((1H-benzo[d][1,2,3]triazol-1-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile | E. coli | 12.5–25 μg/mL |

| N-benzenesulfonylbenzotriazole | Trypanosoma cruzi | 25 μg/mL |

Antiviral Activity

Recent studies have explored the antiviral properties of benzotriazole derivatives against various viruses. For example, certain derivatives have demonstrated selective activity against Coxsackievirus B5 with effective concentrations (EC50) ranging from 6 to 18.5 µM .

Table 2: Antiviral Activity of Selected Benzotriazole Derivatives

| Compound | Virus | EC50 (µM) |

|---|---|---|

| Compound 18e | Coxsackievirus B5 | 18.5 |

| Compound 43a | Coxsackievirus B5 | 9 |

Study on Antimicrobial Efficacy

A study conducted by Ochal et al. evaluated the antimicrobial efficacy of various benzotriazole derivatives against clinical strains of bacteria. The results indicated that compounds with bulky hydrophobic groups exhibited enhanced antibacterial activity compared to simpler structures . This suggests that structural modifications can significantly influence biological outcomes.

Study on Antiviral Mechanisms

In another investigation focused on antiviral mechanisms, compound 18e was shown to protect cells from viral infections by interfering with the early stages of viral attachment and entry into host cells . This highlights the potential for benzotriazoles in developing antiviral therapies.

Comparative Analysis

Table 3: Comparison with Similar Compounds

| Compound | Key Features | Biological Activity |

|---|---|---|

| This compound | Bromine and ethyl substituents | Antimicrobial and antiviral potential |

| 5-Bromo-1-methyl-6-fluoro-1,2,3-benzotriazole | Methyl instead of ethyl | Varies in reactivity |

| 5-Chloro-1-ethyl-6-fluoro-1,2,3-benzotriazole | Chlorine substituent | Different biological profiles |

Q & A

Q. What are the optimal synthetic routes for 5-Bromo-1-ethyl-6-fluoro-1,2,3-benzotriazole?

The synthesis of halogenated benzotriazoles typically involves sequential halogenation and alkylation steps. For bromo-fluoro derivatives, regioselective bromination (e.g., using N-bromosuccinimide under controlled conditions) followed by fluorination via nucleophilic aromatic substitution (e.g., with KF in polar aprotic solvents) is common. Ethylation can be achieved via alkylation agents like ethyl iodide in the presence of a base (e.g., NaH). Reaction monitoring via TLC or HPLC is critical to ensure intermediate purity .

Q. How can structural characterization of this compound be performed?

Key techniques include:

- NMR spectroscopy : - and -NMR to confirm substituent positions and alkylation.

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns for bromine/fluorine.

- X-ray crystallography : For unambiguous confirmation of the crystal structure if single crystals are obtainable .

Q. What safety protocols are essential when handling this compound?

Due to potential toxicity and reactivity of halogenated heterocycles:

- Use PPE (gloves, goggles, lab coats) and work in a fume hood.

- Avoid contact with oxidizers or strong acids to prevent hazardous byproducts.

- Store in airtight, light-resistant containers under inert gas (e.g., argon) to minimize decomposition .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and selectivity?

Employ factorial design or Taguchi methods to systematically vary parameters (temperature, solvent, catalyst loading). For example:

Q. How do electronic effects of bromo and fluoro substituents influence reactivity?

Fluorine’s strong electron-withdrawing effect increases the electrophilicity of adjacent positions, facilitating nucleophilic attacks. Bromine’s polarizability enhances halogen bonding, affecting crystal packing and solubility. Use Hammett substituent constants (, ) to quantify electronic effects and predict reaction pathways .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

- Variable-temperature NMR : To detect dynamic processes (e.g., rotational barriers in ethyl groups).

- 2D NMR (COSY, NOESY) : To assign coupling interactions and confirm spatial proximity of substituents.

- Computational modeling : Compare experimental spectra with DFT-calculated chemical shifts .

Q. How can this compound be integrated into functional materials (e.g., organic electronics)?

- As an electron-deficient moiety in conjugated polymers for OLEDs or photovoltaics.

- Modify substituents (e.g., ethyl for solubility tuning) to balance charge transport and film-forming properties.

- Test device performance via cyclic voltammetry (HOMO/LUMO levels) and UV-vis spectroscopy (bandgap) .

Methodological Guidance

Designing experiments to study degradation pathways:

- Accelerated stability studies : Expose the compound to heat, light, or humidity and monitor decomposition via LC-MS.

- Isotope labeling : Use -HO or DO to trace hydrolysis mechanisms .

Addressing low yields in cross-coupling reactions:

- Screen palladium catalysts (e.g., Pd(PPh), PdCl(dppf)) and ligands (e.g., XPhos, SPhos).

- Optimize solvent/base pairs (e.g., DMF/KPO) to stabilize intermediates .

Statistical analysis of batch-to-batch variability:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.